molecular formula C16H16N2O3 B154188 (Z)-Metominostrobin CAS No. 133408-51-2

(Z)-Metominostrobin

Cat. No.: B154188
CAS No.: 133408-51-2
M. Wt: 284.31 g/mol
InChI Key: HIIRDDUVRXCDBN-SDXDJHTJSA-N
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Description

(Z)-Metominostrobin is a fungicide belonging to the strobilurin class of chemicals. It is primarily used in agriculture to protect crops from fungal diseases. The compound is known for its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Metominostrobin typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as substituted benzene derivatives.

    Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts like palladium or copper, to form the core structure of this compound.

    Isomerization: The final step involves the isomerization of the compound to obtain the (Z)-configuration, which is crucial for its biological activity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Scientific Research Applications

Chemistry: (Z)-Metominostrobin is used as a model compound in studies related to fungicide resistance and the development of new fungicidal agents.

Biology: In biological research, this compound is studied for its effects on fungal cell respiration and its potential to disrupt mitochondrial function.

Industry: In the agricultural industry, this compound is widely used to protect crops such as rice, wheat, and vegetables from fungal infections, thereby improving yield and quality.

Mechanism of Action

(Z)-Metominostrobin exerts its effects by inhibiting the mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to fungal cell death. This mechanism is similar to other strobilurin fungicides, but the (Z)-configuration of Metominostrobin provides it with unique binding properties and efficacy.

Comparison with Similar Compounds

    Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.

    Pyraclostrobin: Known for its broad-spectrum activity against various fungal pathogens.

    Trifloxystrobin: Effective against a wide range of fungal diseases in crops.

Uniqueness: (Z)-Metominostrobin stands out due to its specific (Z)-configuration, which enhances its binding affinity to the target site in fungi. This configuration also contributes to its effectiveness at lower concentrations compared to some other strobilurin fungicides.

Properties

IUPAC Name

(2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRDDUVRXCDBN-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016614
Record name (Z)-Metominostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133408-50-1, 133408-51-2
Record name Metominostrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133408501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Metominostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetamide, α-(methoxyimino)-N-methyl-2-phenoxy-, (αE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOMINOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OH8UHE3ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide (1.50 g) and hydroxylamine hydrochloride (0.69 g) in methanol (10 ml) was refluxed for 220 minutes while stirring, and water (75 ml) was added to the reaction mixture, followed by extraction with dichloromethane twice (150 ml and 100 ml). The organic layer was washed with water (75 ml) and dried over anhydrous sodium sulfate. Upon filtration, the filtrate was concentrated under reduced pressure to give a crystalline residue. The residue was combined with dimethylformamide (DMF) (7 ml), potassium carbonate (1.6 g) and dimethyl sulfate (0.58 ml) and stirred overnight. The reaction mixture was treated in the same manner as in Example 2 to give 0.80 g of the objective compound as an isomeric product.
Name
N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does metominostrobin interact with its target and what are the downstream effects?

A1: Metominostrobin inhibits fungal growth by targeting the cytochrome b complex, specifically at the Qo site, within the mitochondrial respiratory chain. [, ] This interaction disrupts electron transport, ultimately halting the production of ATP, the primary energy source for cellular processes. [, ] This energy depletion leads to the inhibition of fungal growth and eventual death. [, ]

Q2: What is the molecular formula and weight of metominostrobin?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, chemical databases identify the molecular formula of metominostrobin as C19H19N3O4 with a molecular weight of 353.37 g/mol.

Q3: How does the presence of white carbon in time-controlled release granules (TCRGs) affect the release profile of metominostrobin?

A3: Research indicates that increasing the amount of white carbon (hydrated silicon dioxide) in TCRGs containing metominostrobin leads to a shorter lag time for release and a faster release rate. [] This effect is attributed to changes in water permeability into the TCRG and the tensile strength of the membrane, both influenced by the presence of white carbon. []

Q4: How do structural modifications of metominostrobin affect its fungicidal activity?

A5: Research focusing on the development of novel strobilurin fungicides with unique biological activities reveals that structural changes to the metominostrobin molecule can significantly alter its fungicidal activity. [] Replacing the unsubstituted phenoxy substituent with a 3,5-bis(trifluoromethyl)phenoxymethyl group led to the discovery of a lead compound with moderate acaricidal activity. [] Further modifications, such as introducing an oxime ether bridge and an alkylthio(alkyl) branch, along with replacing the methoxyiminoacetamide group with a methoxyacrylate structure, resulted in compounds with significantly enhanced acaricidal and fungicidal activity. []

Q5: Is there evidence of resistance developing to metominostrobin or cross-resistance with other strobilurin fungicides?

A6: While early studies on Magnaporthe grisea indicated no resistance development to metominostrobin after several years of use, [] more recent research has identified resistance emergence in different fungal species. [, , ] Additionally, cross-resistance between metominostrobin and other strobilurin fungicides, such as azoxystrobin and pyraclostrobin, has been observed in Blumeria graminis f.sp. tritici. []

Q6: How effective is metominostrobin in controlling rice blast disease?

A7: Research indicates that metominostrobin demonstrates significant efficacy in controlling rice blast disease caused by Magnaporthe grisea. [, ] Studies show that metominostrobin effectively inhibits the respiratory activity of Rhizoctonia solani, the causal agent of rice sheath blight, leading to disease control. [] Controlled-release formulations of metominostrobin have also demonstrated long-term control of rice blast by maintaining effective concentrations within the plant for extended periods. []

Q7: What analytical methods are employed to determine metominostrobin residues in food and environmental samples?

A8: Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ] are commonly employed to determine metominostrobin residues in food and environmental samples. These methods offer high sensitivity and selectivity, enabling accurate quantification of metominostrobin at trace levels. [, , ]

Q8: Are there any alternatives or substitutes for metominostrobin in controlling plant diseases?

A9: Yes, research explores the synergistic effects of combining metominostrobin with other fungicides from different chemical classes to enhance disease control and manage resistance. [, , , , , , , , , ] Combining metominostrobin with fungicides such as azoxystrobin, trifloxystrobin, prothioconazole, and others has shown promising results in managing various plant diseases, offering potential alternatives for disease control. [, , , , , , , , , ]

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